![molecular formula C10H9NO2 B1603665 2-(1H-Indol-7-yl)acetic acid CAS No. 39689-63-9](/img/structure/B1603665.png)
2-(1H-Indol-7-yl)acetic acid
Overview
Description
“2-(1H-Indol-7-yl)acetic acid” is a chemical compound with the molecular formula C10H9NO2 . It belongs to the class of carboxylic acids and is primarily used in various fields of research and industry. This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .
Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-7-yl)acetic acid” is characterized by a molecular weight of 175.18400 . The molecular formula is C10H9NO2 . Detailed structural, electronic, and vibrational properties of 2-(1H-indol-3-yl)-2-oxoacetic acid have been analyzed with the help of FT-IR, FT-Raman, and FT-NMR spectra .
Chemical Reactions Analysis
Indoles, both naturally occurring and synthetic, exhibit wide-ranging biological activity . Unusual and complex molecular architectures occur among their natural derivatives . As a result, this important ring system continues to attract attention from the international chemical community, and new methodologies for the construction of this ever-relevant heteroaromatic ring continue to be developed .
Scientific Research Applications
Organic Synthesis
“2-(1H-Indol-7-yl)acetic acid” plays a significant role in organic synthesis. It is used in the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles . This reaction leads to the formation of the expected coupling reaction at the C1′ position .
Medicinal Chemistry
This compound has a wide spectrum of applications in medicinal chemistry . The functionalization of the preformed indole ring with groups prone to undergo easy further elaboration represents a powerful tool to approach a variety of synthetic targets of great relevance in drug discovery .
Dye Industry
In the dye industry, “2-(1H-Indol-7-yl)acetic acid” is used due to its unique properties . The development of diversity-oriented synthesis of these scaffolds is a very active research area .
Material Science
This compound also finds its application in material science . The unique properties of indoles make them suitable for the development of new materials .
Agriculture
In agriculture, “2-(1H-Indol-7-yl)acetic acid” is used for the synthesis of indole-based heterocycles . These heterocycles have found wide applications in the preparation of chiral indole-based heterocycles .
Antibacterial Applications
The compound has been found to exhibit antibacterial activities against methicillin-sensitive and -resistant Staphylococcus aureus . This makes it a potential candidate for the development of new antibacterial drugs .
Mechanism of Action
Target of Action
2-(1H-Indol-7-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a derivative of indole . It is known to target interleukin-2 , a cytokine signaling molecule in the immune system. Interleukin-2 plays a crucial role in the body’s natural response to microbial infection and in discriminating between foreign (non-self) and self.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that 2-(1H-Indol-7-yl)acetic acid may interact with its targets, such as interleukin-2, leading to changes in the function of these targets.
Biochemical Pathways
Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that 2-(1H-Indol-7-yl)acetic acid may be involved in the tryptophan degradation pathway. The downstream effects of this pathway could include the regulation of plant growth and development.
Result of Action
The molecular and cellular effects of 2-(1H-Indol-7-yl)acetic acid’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The action, efficacy, and stability of 2-(1H-Indol-7-yl)acetic acid can be influenced by various environmental factors. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it is recommended to keep the compound and its containers away from heat and sources of ignition . Additionally, it is advised to handle the compound with protective gloves/clothing and eye/face protection, and to avoid breathing its dust/fume/gas/mist/vapors/spray . The compound should be used only outdoors or in a well-ventilated area .
Future Directions
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . Therefore, the exploration of indole derivatives for newer therapeutic possibilities is a promising future direction .
properties
IUPAC Name |
2-(1H-indol-7-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9(13)6-8-3-1-2-7-4-5-11-10(7)8/h1-5,11H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSAWRXCIVESQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC(=O)O)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593065 | |
Record name | (1H-Indol-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39689-63-9 | |
Record name | (1H-Indol-7-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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